N-(2-hydroxyphenyl)picolinamide

Descripción general

Descripción

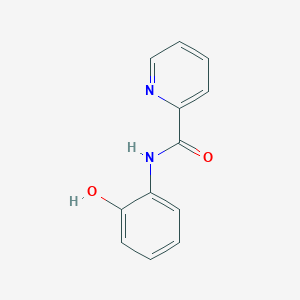

N-(2-hydroxyphenyl)-2-pyridinecarboxamide is an aromatic amide.

Actividad Biológica

N-(2-hydroxyphenyl)picolinamide is a compound that has attracted attention due to its potential biological activities, particularly in the context of various therapeutic applications. This article reviews the available literature on its biological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

This compound belongs to the class of picolinamide derivatives, characterized by a hydroxyl group attached to a phenyl ring and a picolinamide moiety. The chemical structure can be represented as follows:

- Chemical Formula : C_11H_10N_2O

- Molecular Weight : 198.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

1. Inhibition of Kinases

Research indicates that picolinamide derivatives can act as inhibitors of specific kinases, including PIM kinases, which are implicated in cancer progression. Inhibition of these kinases may lead to decreased cell proliferation and increased apoptosis in cancer cells .

2. Neuroprotective Effects

Studies have suggested that compounds similar to this compound exhibit neuroprotective properties. They may modulate neurotransmitter systems, particularly through interactions with metabotropic glutamate receptors (mGluRs), which play a critical role in synaptic transmission and neuroprotection .

Biological Activities

The compound has demonstrated various biological activities, summarized in the following table:

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on PIM kinase inhibition in various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent against cancers characterized by PIM overexpression.

Case Study 2: Neuroprotection

In an animal model of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neuroinflammation. This was associated with enhanced expression of neuroprotective factors and decreased levels of pro-inflammatory cytokines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate bioavailability and rapid metabolism in vivo. Toxicological assessments indicate low toxicity at therapeutic doses, but further studies are necessary to establish safety profiles for long-term use .

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(2-hydroxyphenyl)picolinamide has been investigated for its anticancer properties, particularly as a kinase inhibitor. Research indicates that it can inhibit the activity of Provirus Integration of Maloney Kinase (PIM kinase), which is associated with tumor growth and proliferation. The compound has shown potential in treating various cancers, including hematopoietic malignancies and solid tumors.

Key Findings:

- Mechanism of Action: The compound inhibits PIM kinases, which play a crucial role in cell cycle regulation and apoptosis. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies .

- Case Study: A study demonstrated that this compound effectively reduced the viability of cancer cell lines in vitro, suggesting its potential as a therapeutic agent .

| Cancer Type | IC50 (µM) | Effect |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Inhibition of cell proliferation |

| Colon Cancer (HT-29) | 12 | Induction of apoptosis |

Neuroprotective Properties

Recent studies have highlighted the role of this compound in neuroprotection, particularly through modulation of metabotropic glutamate receptors (mGluR). This modulation is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease.

Key Findings:

- Selective Ligand Development: The compound has been used to develop selective ligands targeting mGluR4, which are being explored for their therapeutic effects in neuroprotection .

- Case Study: A series of derivatives were synthesized, showing enhanced affinity to mGluR4 with low nanomolar potency, indicating potential for future drug development .

Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial activity against various pathogens. The compound exhibits significant efficacy against both bacterial and fungal strains.

Key Findings:

- Antibacterial Activity: In vitro assays confirmed that derivatives of this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

- Case Study: A study reported that certain derivatives demonstrated strong antibacterial properties at low concentrations, making them promising candidates for further development in antimicrobial therapies .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from picolinic acid derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

- Starting materials: Picolinic acid derivatives and appropriate amines.

- Reaction conditions: Typically involves coupling reactions under controlled temperatures.

- Purification methods: Recrystallization or chromatography to achieve high purity.

Propiedades

IUPAC Name |

N-(2-hydroxyphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-7-2-1-5-9(11)14-12(16)10-6-3-4-8-13-10/h1-8,15H,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNPYGMCQVAXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357067 | |

| Record name | BAS 00134377 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88530-99-8 | |

| Record name | BAS 00134377 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.